molecular formula C8H8BrNO2 B084761 3-Bromophenyl methylcarbamate CAS No. 13538-60-8

3-Bromophenyl methylcarbamate

Cat. No.: B084761
CAS No.: 13538-60-8
M. Wt: 230.06 g/mol
InChI Key: OBHYWLDQVOJAMW-UHFFFAOYSA-N
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Description

3-Bromophenyl methylcarbamate is a chemical compound with the molecular formula C8H8BrNO2. It belongs to the class of carbamates and is known for its unique properties that make it useful in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenyl methylcarbamate typically involves the reaction of 3-bromophenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Bromophenol+Methyl isocyanate3-Bromophenyl methylcarbamate\text{3-Bromophenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} 3-Bromophenol+Methyl isocyanate→3-Bromophenyl methylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromophenyl methylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form 3-bromophenol and methylamine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

Scientific Research Applications

3-Bromophenyl methylcarbamate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromophenyl methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by carbamoylation, leading to the disruption of normal biochemical pathways. This inhibition can affect various cellular processes, making it useful in research related to enzyme function and inhibition .

Comparison with Similar Compounds

Similar Compounds

    3-Bromophenol: Shares the bromophenyl group but lacks the carbamate functionality.

    Methylcarbamate: Contains the carbamate group but lacks the bromophenyl group.

Uniqueness

3-Bromophenyl methylcarbamate is unique due to the presence of both the bromophenyl and carbamate groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with either 3-bromophenol or methylcarbamate alone .

Properties

IUPAC Name

(3-bromophenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-10-8(11)12-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHYWLDQVOJAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879355
Record name N-METHYL-3-BROMOPHENYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13538-60-8
Record name Phenol, 3-bromo-, methylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013538608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-METHYL-3-BROMOPHENYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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